

The Multifaceted Biological Activities of Bromopyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromopyridin-4-
YL)acetonitrile

Cat. No.: B114290

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom to the pyridine ring significantly enhances its synthetic versatility, providing a reactive handle for a variety of cross-coupling reactions and functional group transformations. This has led to the exploration of a vast chemical space of bromopyridine derivatives, revealing a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of bromopyridine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Bromopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various bromopyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound ID	Substitution Pattern	IC ₅₀ (μM) after 48h	IC ₅₀ (μM) after 72h
8d	4-Bromophenyl urea	3.03	1.63
8e	4-Iodophenyl urea	0.22	0.11
8n	3,4-Dichlorophenyl urea	1.88	0.80
Doxorubicin	Standard Chemotherapeutic	1.93	Not Reported
Sorafenib	Multi-kinase inhibitor	4.50	Not Reported

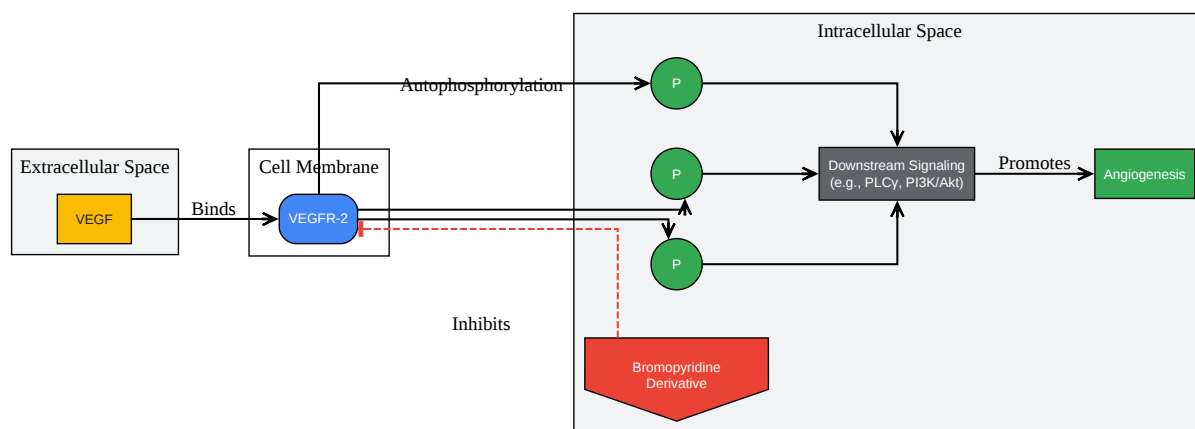
Table 2: Anticancer Activity of 3-Cyanopyridine Derivatives against MCF-7 (Breast Cancer) Cell Line

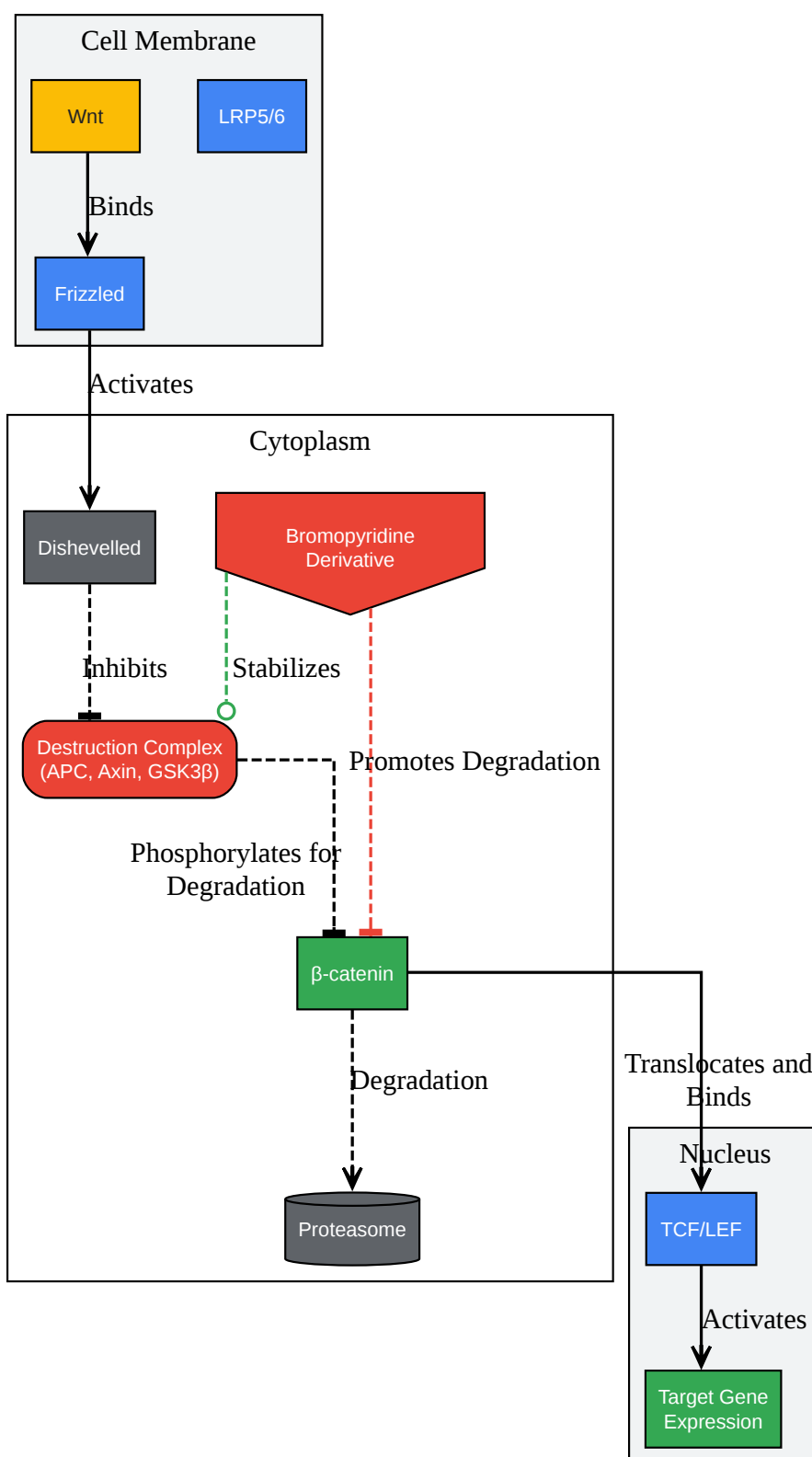
Compound ID	Substitution	IC ₅₀ (μM)
7h	3-pyridyl	1.89 ± 0.08
7g	thiophenyl	1.92 ± 0.08
9d	4-chlorophenyl	2.05 ± 0.08
8c	4-methoxyphenyl	3.74 ± 0.15
7f	furan	3.98 ± 0.16
Doxorubicin	Standard Chemotherapeutic	4.98 ± 0.25

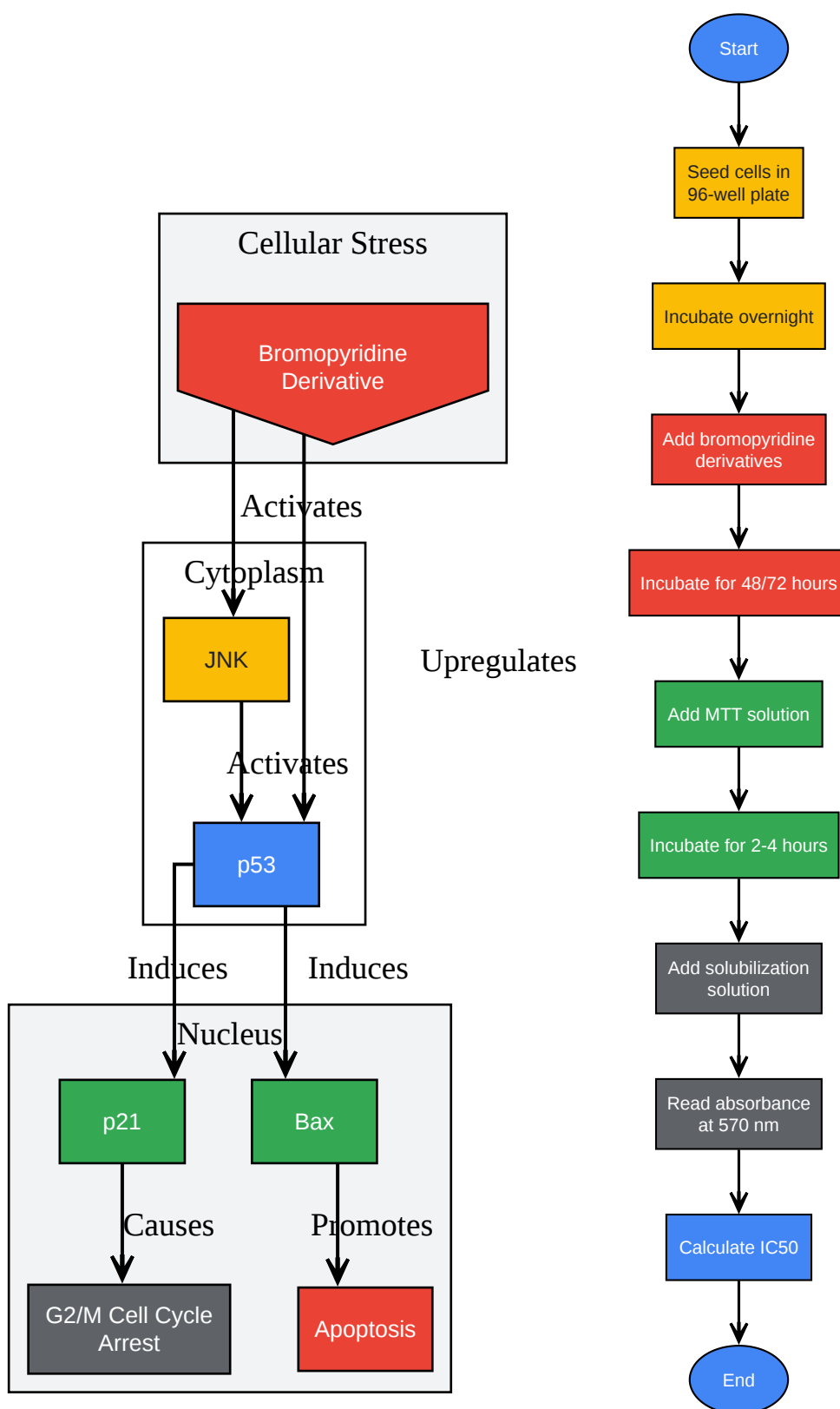
Signaling Pathways in Anticancer Activity

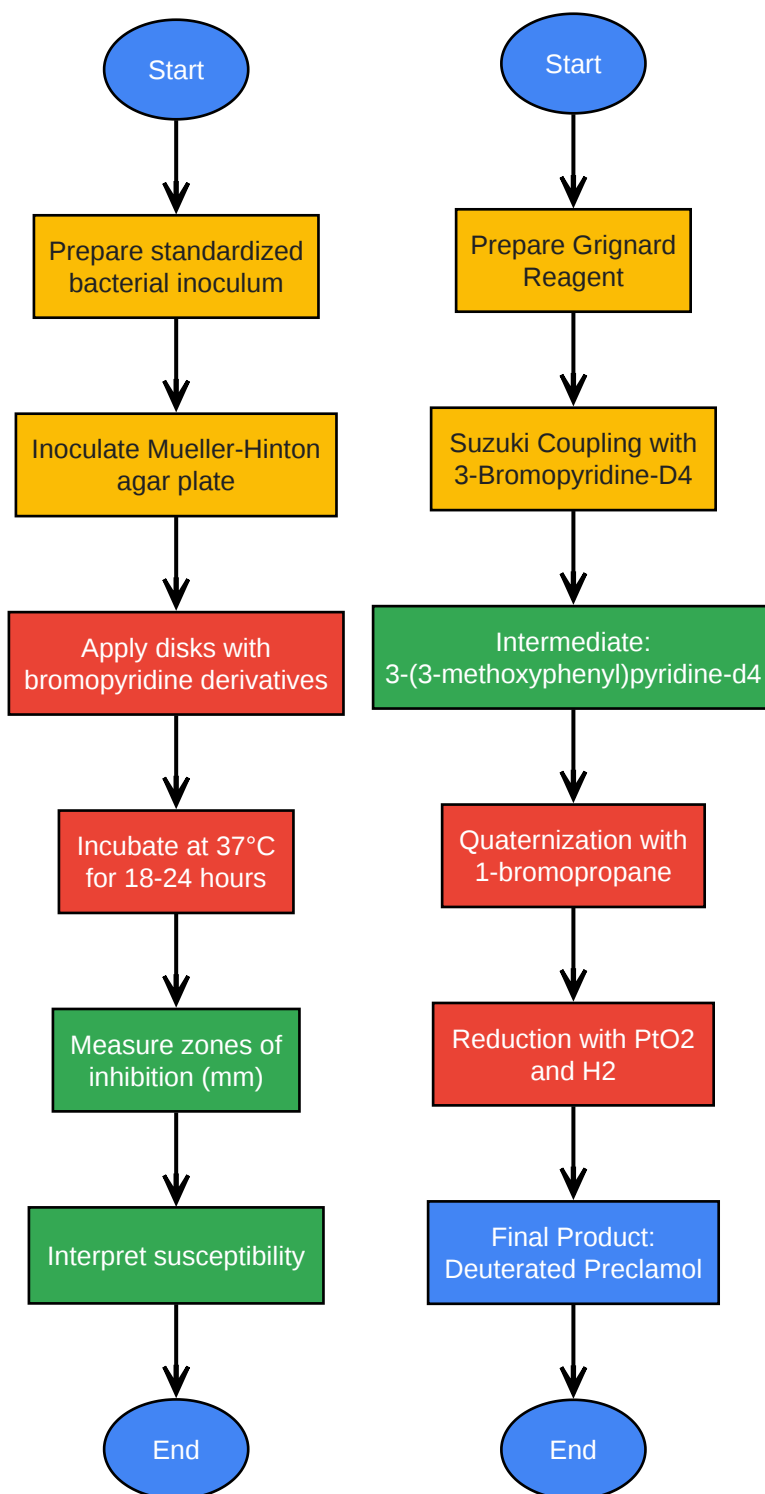
The anticancer effects of bromopyridine derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2.^[1]^[2] The binding of these inhibitors to the ATP-binding pocket of the VEGFR-2 kinase domain blocks its phosphorylation and downstream signaling, thereby inhibiting angiogenesis.^[3]









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